4-(Piperidin-1-yl)pyrimidin-5-ol
Description
4-(Piperidin-1-yl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl group at position 5 and a piperidine moiety at position 2. This structure confers unique physicochemical properties, such as moderate solubility in polar solvents due to the hydroxyl group and enhanced lipophilicity from the piperidine ring. Its synthesis typically involves nucleophilic substitution reactions, as exemplified by the use of 4-(piperidin-1-yl)aniline intermediates and Pd/C-catalyzed reductions .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-piperidin-1-ylpyrimidin-5-ol |
InChI |
InChI=1S/C9H13N3O/c13-8-6-10-7-11-9(8)12-4-2-1-3-5-12/h6-7,13H,1-5H2 |
InChI Key |
NWZXCSGSOMIGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the pyrimidine ring in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(Piperidin-1-yl)pyrimidin-5-one.
Reduction: Formation of 4-(Piperidin-1-yl)pyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-(Piperidin-1-yl)pyrimidin-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural, synthetic, and functional differences between 4-(Piperidin-1-yl)pyrimidin-5-ol and related pyrimidine derivatives:
Key Comparisons :
- Bioactivity : Unlike the fungicidal thiazole-piperidine derivatives , this compound lacks reported agricultural applications but shares structural motifs with anti-tuberculosis pyrimidines (e.g., piperidine-phenyl linkages) .
- Synthetic Routes: The compound’s synthesis (via Pd/C reduction ) contrasts with chromenopyrimidines, which employ acid-catalyzed multicomponent reactions .
- Solubility and Reactivity : The hydroxyl group in this compound enhances polar interactions compared to sulfonamide-containing pyrazolopyrimidines, which exhibit stronger hydrogen-bonding networks .
- Therapeutic Potential: While chromenopyrimidines show computational promise for oral bioavailability , this compound’s pharmacological profile remains underexplored relative to F-ATP synthase-targeting analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
